5-(Pyridin-3-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
5-(Pyridin-3-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a pyridine ring fused to a tetrahydropyridoindole structure, making it a unique and interesting molecule for research and development.
Preparation Methods
The synthesis of 5-(Pyridin-3-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be achieved through various synthetic routes. One common method involves the construction of the pyridine nucleus on the indole fragment. For example, a three-component reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in DMF at 110°C can yield pyridoindole esters . Industrial production methods may involve similar multi-step synthesis processes, optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens or sulfonyl chlorides can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Pyridin-3-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and viral infections.
Mechanism of Action
The mechanism of action of 5-(Pyridin-3-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to modulate the aryl hydrocarbon receptor (AHR) signaling pathway, which plays a role in various biological processes, including cell growth and immune response . The compound may also inhibit enzymes or receptors involved in disease progression, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 5-(Pyridin-3-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole include other indole derivatives such as:
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
3,3’-Diindolylmethane: Another indole derivative with potential chemopreventive effects.
Pyrido[1,2-a]indoles: These compounds share a similar fused ring structure and exhibit various biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyridine and indole rings, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17N3 |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
5-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C17H17N3/c1-2-6-16-14(5-1)15-11-19-9-7-17(15)20(16)12-13-4-3-8-18-10-13/h1-6,8,10,19H,7,9,11-12H2 |
InChI Key |
JJQRPVJEPHJBIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N(C3=CC=CC=C23)CC4=CN=CC=C4 |
Origin of Product |
United States |
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